
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine, also known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pain management. BCTC is a non-selective cation channel blocker that is known to have an effect on the TRPV1 receptor, which is responsible for detecting heat and pain.
作用機序
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine works by blocking the TRPV1 receptor, which is responsible for detecting heat and pain. By blocking this receptor, 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine can effectively reduce pain in animal models. 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is a non-selective cation channel blocker, which means that it can block other cation channels in addition to the TRPV1 receptor.
Biochemical and Physiological Effects:
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain in animal models, and has also been studied for its potential use in the treatment of chronic pain conditions such as neuropathic pain and inflammatory pain. 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has also been shown to have an effect on the cardiovascular system, and has been studied for its potential use in the treatment of hypertension.
実験室実験の利点と制限
One of the main advantages of using 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine in lab experiments is its ability to effectively reduce pain in animal models. This makes it a valuable tool for studying the mechanisms of pain and developing new pain management drugs. However, one of the limitations of using 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine in lab experiments is its non-selective nature. 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine can block other cation channels in addition to the TRPV1 receptor, which can make it difficult to study the specific effects of blocking the TRPV1 receptor.
将来の方向性
There are a number of future directions for the study of 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine. One area of research is the development of more selective TRPV1 receptor blockers. This would allow researchers to study the specific effects of blocking the TRPV1 receptor without affecting other cation channels. Another area of research is the development of new pain management drugs based on the mechanism of action of 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine. Finally, 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine could also be studied for its potential use in the treatment of other conditions, such as hypertension.
合成法
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base. The resulting product can be purified through recrystallization and column chromatography.
科学的研究の応用
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine has been extensively studied for its potential use as a pain management drug. It has been shown to have an effect on the TRPV1 receptor, which is responsible for detecting heat and pain. 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is a non-selective cation channel blocker that can effectively reduce pain in animal models. It has also been studied for its potential use in the treatment of chronic pain conditions such as neuropathic pain and inflammatory pain.
特性
IUPAC Name |
1-(3-butoxy-4-chlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3S/c1-3-4-15-27-21-16-19(9-10-20(21)22)28(25,26)24-13-11-23(12-14-24)18-7-5-17(2)6-8-18/h5-10,16H,3-4,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRKMJLRHGAIOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2400918.png)
![N-(4-fluorobenzyl)-2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2400919.png)
![N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2400923.png)
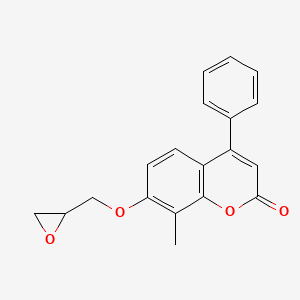
![ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2400928.png)
![2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2400929.png)
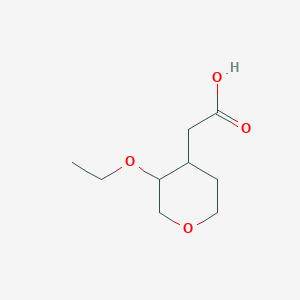
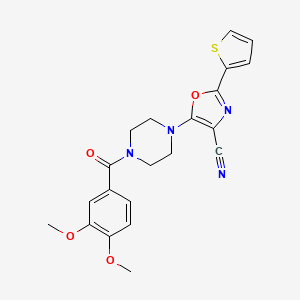
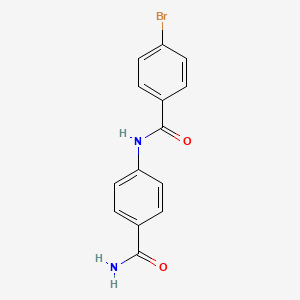

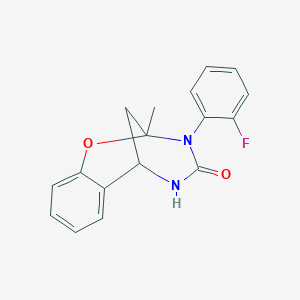
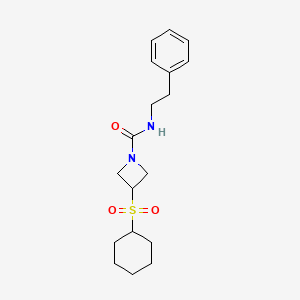
![N-[1-[1-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2400937.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2400939.png)